![molecular formula C18H22N2S B14737659 1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine CAS No. 6326-29-0](/img/structure/B14737659.png)
1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine is a chemical compound with the molecular formula C18H22N2S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.
Métodos De Preparación
The synthesis of 1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine involves several steps. One common method includes the reaction of 4-methylthiobenzyl chloride with 4-phenylpiperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert the compound into its corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Aplicaciones Científicas De Investigación
1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-{[(4-Methylphenyl
Propiedades
Número CAS |
6326-29-0 |
|---|---|
Fórmula molecular |
C18H22N2S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-[(4-methylphenyl)sulfanylmethyl]-4-phenylpiperazine |
InChI |
InChI=1S/C18H22N2S/c1-16-7-9-18(10-8-16)21-15-19-11-13-20(14-12-19)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Clave InChI |
GGCXPCUKYWYNCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCN2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


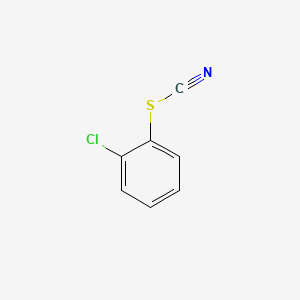
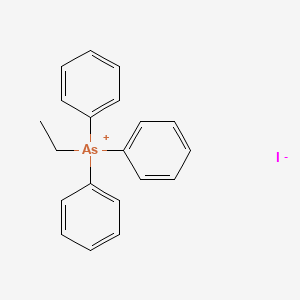



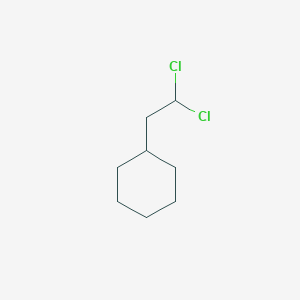

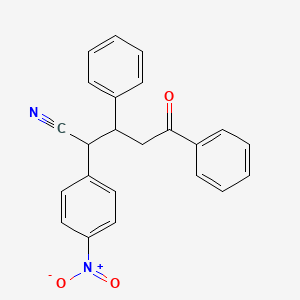
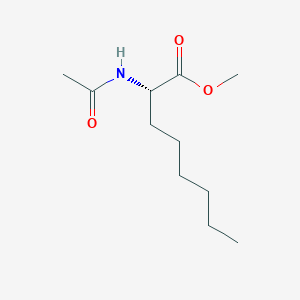


![Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane](/img/structure/B14737645.png)

![2-[Benzyl(methyl)amino]-2-phenylethanol](/img/structure/B14737653.png)
